molecular formula C16H32O3 B14291512 Dodecyl 2-hydroxy-2-methylpropanoate CAS No. 114214-85-6

Dodecyl 2-hydroxy-2-methylpropanoate

Cat. No.: B14291512
CAS No.: 114214-85-6
M. Wt: 272.42 g/mol
InChI Key: SQFVONMVAGYJIV-UHFFFAOYSA-N
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Description

Dodecyl 2-hydroxy-2-methylpropanoate is an organic compound that belongs to the class of esters. It is characterized by a long dodecyl chain attached to a 2-hydroxy-2-methylpropanoate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl 2-hydroxy-2-methylpropanoate can be synthesized through the esterification of dodecanol with 2-hydroxy-2-methylpropanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Dodecanol+2-hydroxy-2-methylpropanoic acidDodecyl 2-hydroxy-2-methylpropanoate+Water\text{Dodecanol} + \text{2-hydroxy-2-methylpropanoic acid} \rightarrow \text{this compound} + \text{Water} Dodecanol+2-hydroxy-2-methylpropanoic acid→Dodecyl 2-hydroxy-2-methylpropanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dodecanol and 2-hydroxy-2-methylpropanoic acid.

    Oxidation: The dodecyl chain can be oxidized to produce corresponding carboxylic acids or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Dodecanol and 2-hydroxy-2-methylpropanoic acid.

    Oxidation: Dodecanoic acid or dodecanal.

    Reduction: Dodecyl alcohol and 2-hydroxy-2-methylpropanol.

Scientific Research Applications

Dodecyl 2-hydroxy-2-methylpropanoate is widely used in scientific research due to its surfactant properties. It is employed in:

    Chemistry: As a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: In the solubilization and stabilization of membrane proteins for structural studies.

    Medicine: As a component in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: In the formulation of detergents, emulsifiers, and personal care products.

Mechanism of Action

The mechanism of action of dodecyl 2-hydroxy-2-methylpropanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This property is crucial in applications like emulsification, solubilization, and stabilization of colloidal systems.

Comparison with Similar Compounds

Similar Compounds

    Dodecyl 2-methylpropanoate: Similar in structure but lacks the hydroxyl group, resulting in different solubility and reactivity.

    Dodecyl acetate: Another ester with a dodecyl chain but derived from acetic acid, leading to different chemical properties and applications.

Uniqueness

Dodecyl 2-hydroxy-2-methylpropanoate is unique due to the presence of the hydroxyl group, which enhances its solubility in water and its ability to form hydrogen bonds. This makes it more effective as a surfactant compared to similar compounds without the hydroxyl group.

Properties

CAS No.

114214-85-6

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

dodecyl 2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C16H32O3/c1-4-5-6-7-8-9-10-11-12-13-14-19-15(17)16(2,3)18/h18H,4-14H2,1-3H3

InChI Key

SQFVONMVAGYJIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)(C)O

Origin of Product

United States

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